N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H14FN5OS2 and its molecular weight is 423.48. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various moieties, leading to compounds screened for antimicrobial, antilipase, and antiurease activities. Some synthesized compounds demonstrated good to moderate antimicrobial activity against tested microorganisms, with certain compounds exhibiting antiurease and antilipase activities (Başoğlu et al., 2013).
Heterocyclic Synthesis
Research on heterocyclic synthesis has led to the creation of benzo[b]thiophen-2-yl-hydrazonoesters and further investigation into their reactivity to yield various nitrogen nucleophile derivatives. These efforts contribute to the expansion of heterocyclic chemistry and its application in drug design and other fields (Mohareb et al., 2004).
Antituberculosis Activity
A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues has identified novel inhibitors of Mycobacterium tuberculosis GyrB, highlighting the potential of these compounds in antituberculosis therapy. Among the compounds studied, one demonstrated promising activity in vitro, suggesting its potential as a lead compound for further development (Jeankumar et al., 2013).
Anticancer Agents
Fluorinated benzothiazoles have been synthesized and evaluated for their cytotoxic properties in vitro, revealing potent activity against specific human cancer cell lines. These findings underscore the therapeutic potential of fluorinated benzothiazoles as anticancer agents, warranting further exploration and development (Hutchinson et al., 2001).
Antimicrobial and Anti-Inflammatory Activities
Novel derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory activities. Some compounds exhibited significant activity, comparing favorably to standard drugs, and showcasing the therapeutic promise of these novel chemical entities in treating infections and inflammation (Lahsasni et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d]thiazole-2-carboxamide Compounds with thiazole and triazole rings have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5OS2/c21-13-5-3-4-12(10-13)17-24-20-26(25-17)14(11-28-20)8-9-22-18(27)19-23-15-6-1-2-7-16(15)29-19/h1-7,10-11H,8-9H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEIDWKILICAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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